molecular formula C18H16N4OS B11562248 (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone

Cat. No.: B11562248
M. Wt: 336.4 g/mol
InChI Key: UOLKVCWJQMCUNR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE is a complex heterocyclic compound that features a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE is unique due to the presence of the thieno[2,3-c]pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone

InChI

InChI=1S/C18H16N4OS/c1-11-9-12(2)21(19-11)17(23)16-10-15-13(3)20-22(18(15)24-16)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

UOLKVCWJQMCUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4)C

Origin of Product

United States

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